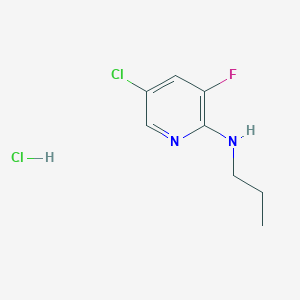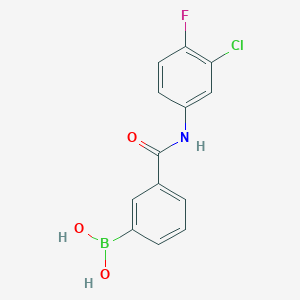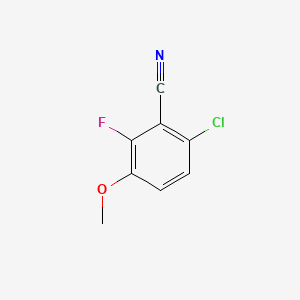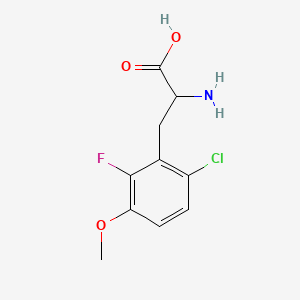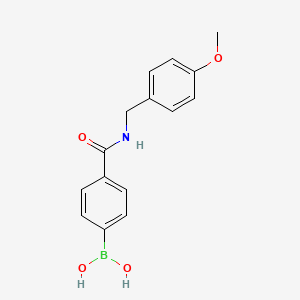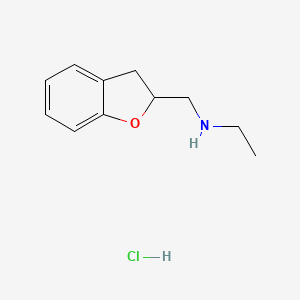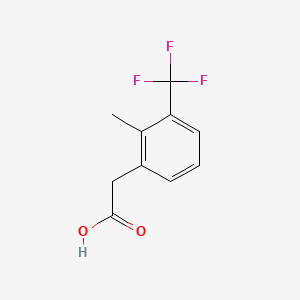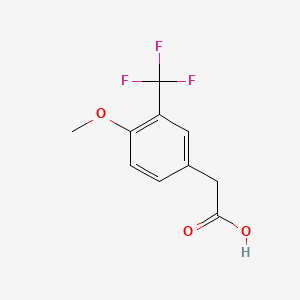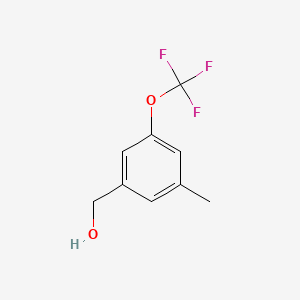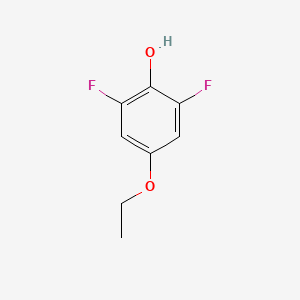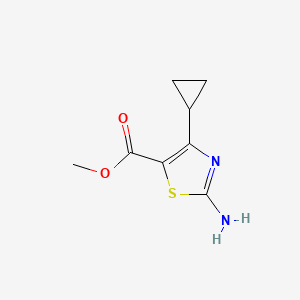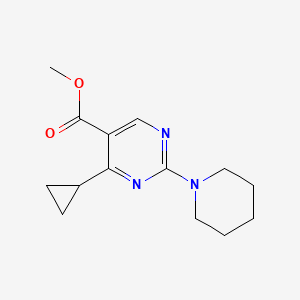
Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” is a specialty product for proteomics research . It has a molecular formula of C14H19N3O2.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” is represented by the InChI code: 1S/C14H19N3O2/c1-19-13(18)11-9-15-14(16-12(11)10-5-6-10)17-7-3-2-4-8-17/h9-10H,2-8H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” are not available, related compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” has a molecular weight of 261.32 g/mol.Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Research on derivatives of piperidine, closely related to Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate, has shown significant anti-angiogenic and DNA cleavage activities. These derivatives block the formation of blood vessels in vivo and exhibit strong binding to DNA, suggesting potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Corrosion Inhibition Properties
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. The adsorption behaviors and inhibition efficiencies of these derivatives demonstrate their potential in protecting iron surfaces from corrosion, highlighting their industrial and scientific applications (Kaya et al., 2016).
Inhibition of Enzymatic Activities
Studies have found that certain derivatives with structural similarities to Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate can inhibit the activity of enzymes like mammalian topoisomerase II. This inhibition has implications in understanding enzyme mechanisms and designing drugs targeting these enzymes (Wentland et al., 1993).
Antifungal Applications
Research on piperidine-4-yl derivatives demonstrates significant antifungal activity against phytopathogenic fungi, suggesting their potential use in agricultural settings to control phytopathogenic diseases (Nam et al., 2011).
Antibacterial and Antiviral Activities
A range of compounds structurally related to Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate show promising antibacterial and antiviral activities. These compounds have been evaluated against various pathogens, indicating their therapeutic potential in combating infectious diseases (Bouzard et al., 1992), (Kumar et al., 2008).
Antihypertensive Potential
Derivatives of piperidine, similar to Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate, have been studied as potential antihypertensive agents. These compounds exhibit promising activity in lowering blood pressure, suggesting their use in managing hypertension (Bayomi et al., 1999).
Role in Drug Metabolism Studies
Compounds structurally related have been used in studies to understand drug metabolism and pharmacokinetics. These studies provide insights into how drugs are processed in the body, essential for drug development and safety evaluations (Sharma et al., 2012).
Synthesis of Potent Deoxycytidine Kinase Inhibitors
A key intermediate in the synthesis of potent deoxycytidine kinase inhibitors has been developed using derivatives of piperidine. This advancement is crucial in the field of medicinal chemistry, especially in developing new cancer therapies (Zhang et al., 2009).
Wirkmechanismus
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. For example, some pyrimidine derivatives are known to inhibit certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways “Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” might affect. Pyrimidines are involved in a wide range of biochemical processes, including dna synthesis and signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of the piperidine ring might influence the compound’s solubility and permeability, affecting its absorption and distribution .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Zukünftige Richtungen
The future directions for research on “Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
methyl 4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-19-13(18)11-9-15-14(16-12(11)10-5-6-10)17-7-3-2-4-8-17/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUHAXNFXPHLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2CC2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674777 | |
| Record name | Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-55-8 | |
| Record name | Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



